N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Historical Evolution of Pyrazolo[3,4-d]Pyrimidine-Based Therapeutics
The pyrazolo[3,4-d]pyrimidine nucleus first gained pharmacological relevance through its structural similarity to purine-based cofactors, enabling ATP-competitive kinase inhibition. Early derivatives like roscovitine (a CDK inhibitor) demonstrated the scaffold's capacity to modulate cell cycle progression by targeting cyclin-dependent kinases. Subsequent optimization yielded dinaciclib , which advanced to Phase III trials for leukemia by inhibiting CDK1/2/5/9 with IC50 values ≤ 4 nM.
A pivotal innovation involved introducing aromatic substituents at the N1 position to enhance target selectivity. For instance, 1-phenyl derivatives exhibited improved EGFR inhibition profiles, as demonstrated by compound 12b (IC50 = 0.016 µM against EGFRWT). This structural modification became a hallmark of third-generation pyrazolo[3,4-d]pyrimidines, enabling activity against resistant EGFR mutants like T790M (IC50 = 0.236 µM).
Table 1: Key Milestones in Pyrazolo[3,4-d]Pyrimidine Therapeutic Development
Structural Analogies to Purine Nucleotides and Implications for Bioactivity
The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere for adenine, replicating critical hydrogen-bonding interactions in kinase ATP-binding pockets. X-ray crystallography reveals that the N1 nitrogen and C2 carbonyl of 1-phenyl derivatives align with N9 and N7 of adenine, respectively, enabling competitive displacement of ATP.
Figure 1: Structural Overlay of Adenine (Purple) and Pyrazolo[3,4-d]Pyrimidine (Gold)
- N1 → Purine N9: Conserved H-bond with kinase backbone
- C2=O → Purine N7: Mimics ATP's Mg2+ coordination site
- N4 substituent (e.g., tert-butyl in subject compound): Occupies hydrophobic region II of EGFR
This bioisosterism enables scaffold derivatives to inhibit >20 kinases while maintaining selectivity through strategic substituent placement. For example, the 3,4-dimethylphenyl group in N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine induces a 15° dihedral angle with the core ring, optimally positioning the tert-butyl amine to engage EGFR's L858R mutation pocket. Molecular dynamics simulations show this configuration reduces binding entropy by 2.3 kcal/mol compared to non-substituted analogs.
Table 2: Functional Group Mapping Between Purine and Pyrazolo[3,4-d]Pyrimidine
| Purine Position | Pyrazolo[3,4-d]Pyrimidine Equivalent | Role in Kinase Binding |
|---|---|---|
| N9 | N1 | Anchors to kinase hinge region |
| N7 | C2=O | Coordinates catalytic Mg2+ |
| N6 | N4 substituent | Modulates hydrophobic interactions |
The subject compound exemplifies modern scaffold engineering, combining:
Properties
IUPAC Name |
N-tert-butyl-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-11-6-7-13(8-12(11)2)22-16-14(9-20-22)15(18-10-19-16)21-17(3,4)5/h6-10H,1-5H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYWOFIHERIBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), which facilitate esterification and amide formation .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its anticancer properties, particularly as an inhibitor of various kinases involved in cancer progression.
- Mechanism of Action : The compound acts as an ATP-competitive inhibitor of the Src family of protein tyrosine kinases, which are critical in regulating cell growth and survival pathways in cancer cells .
- Case Study : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on cancer cell lines expressing EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) . For instance, compounds similar to this compound showed IC50 values in the low micromolar range against these targets, indicating potent anticancer activity.
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5i | EGFR | 0.3 | 20-fold over VGFR2 |
| 5b | Topo-II | 7.60 | 108-fold over Topo-II |
Antiviral Applications
Recent studies have also explored the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against various viral infections.
- Mechanism of Action : Some derivatives have shown efficacy against herpes simplex virus type-1 (HSV-1), with activity linked to their ability to inhibit viral replication at low concentrations .
- Case Study : A study reported that certain pyrazolo[3,4-d]pyrimidine compounds exhibited EC50 values significantly lower than established antiviral agents, suggesting a promising avenue for developing new antiviral therapies.
| Compound | Virus Target | EC50 (µM) |
|---|---|---|
| Compound A | HSV-1 | 0.20 |
| Compound B | HSV-1 | 0.21 |
Mechanism of Action
The mechanism of action of N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions that modulate electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Biological Activity
N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused heterocyclic structure. Its chemical formula is , with a molecular weight of approximately 309.41 g/mol. The presence of substituents such as the tert-butyl group and the 3,4-dimethylphenyl moiety contributes to its biological activity.
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities primarily through the inhibition of key enzymes and receptors involved in various diseases:
- Antiviral Activity : Some derivatives have shown efficacy against viruses such as HIV and HSV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, certain pyrazolo derivatives demonstrated IC50 values as low as 1.96 μM against reverse transcriptase enzymes .
- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Studies revealed that specific analogs inhibited EGFR and VEGFR-2 pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines . Notably, one study reported an IC50 range for dual inhibitors from 0.3 to 24 µM across different targets .
- Antiparasitic and Antifungal Effects : Other studies have highlighted the antiparasitic and antifungal activities of related compounds in this class, suggesting a broad spectrum of biological effects .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study evaluated various pyrazolo derivatives for their antiviral properties against HSV-1. The most potent compounds exhibited significant activity at concentrations lower than those required for standard antiviral drugs, indicating their potential for further development .
- Cancer Treatment : In vitro studies on breast cancer models demonstrated that specific pyrazolo[3,4-d]pyrimidine analogs not only inhibited tumor growth but also induced apoptosis through the activation of caspase pathways. These findings suggest that these compounds could serve as leads for new anticancer therapies .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs?
The compound can be synthesized via nucleophilic substitution or coupling reactions under controlled conditions. For example:
- Alkylation reactions : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with tert-butyl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization from acetonitrile .
- Benzoylation : Using substituted benzoyl chlorides in dry benzene, followed by ice-water quenching and recrystallization . Key characterization methods include ¹H NMR (e.g., δ 1.4 ppm for tert-butyl protons) and IR spectroscopy (e.g., N-H stretching at ~3150–3300 cm⁻¹) .
Q. How is the structural integrity of this compound validated in synthesized batches?
- Spectroscopic techniques :
- ¹H NMR : Confirm tert-butyl protons (singlet at ~1.4 ppm) and aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 331.41 for C₂₀H₂₁N₅) .
Q. What are the primary in vitro biological activities reported for this compound?
- Kinase inhibition : Selective inhibition of mutant tyrosine kinases (e.g., v-Src, IC₅₀ = 1 μM; c-Fyn, IC₅₀ = 0.6 μM) .
- Cellular models : Induces Xbp-1 mRNA splicing in HEK293, MEF, and PC-3 cells at 10–30 μM, indicating endoplasmic reticulum stress modulation .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. cyclopentyl groups) affect kinase selectivity?
- Case study : Replacing tert-butyl with a cyclopentyl group (as in PP121) shifts selectivity toward PDGFR and Src-family kinases .
- Methodological approach :
Docking studies : Compare binding affinity to ATP pockets using software like AutoDock .
SAR analysis : Test analogs with varied substituents (e.g., 3-methylbenzyl in 3MB-PP1) to map steric and electronic effects .
- Key finding : The tert-butyl group enhances steric hindrance, reducing off-target effects compared to bulkier aryl groups .
Q. How should researchers resolve contradictions in reported IC₅₀ values across kinase assays?
- Potential causes :
- Assay variability (e.g., ADP-Glo vs. radiometric assays).
- Cell permeability differences (e.g., use of DMSO vs. aqueous buffers) .
- Mitigation strategies :
Normalize data using a reference inhibitor (e.g., dasatinib for Src).
Validate findings in orthogonal assays (e.g., Western blotting for phospho-targets) .
Q. What in vivo models are appropriate for studying this compound’s therapeutic potential?
- Parkinson’s disease (PD) : Administer 30 mg/kg orally in murine models to assess NRF2 pathway activation (HO-1, NQO1 upregulation) .
- Triple-negative breast cancer (TNBC) : Use xenograft models with dosing adjusted for bioavailability (e.g., 20 mg/kg IP, 3×/week) .
- Pharmacokinetic considerations : Monitor plasma half-life (~2–4 hr) and brain penetration using LC-MS/MS .
Q. What strategies improve solubility and bioavailability for in vivo applications?
- Formulation : Use DMSO for stock solutions (≤75 mM) and dilute in cyclodextrin-based carriers for IP/IV delivery .
- Prodrug design : Introduce phosphate esters at the pyrimidine NH₂ group to enhance aqueous solubility .
- Key data : Solubility in DMSO = 20 mg/mL; in ethanol = ≤2 mg/mL .
Methodological Recommendations
- Experimental design for kinase profiling :
- Handling and storage :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
